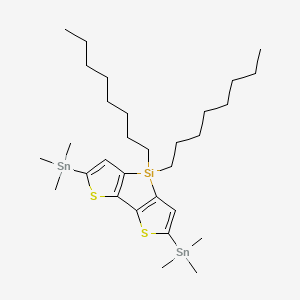
2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] is a compound belonging to the dithienosilole (DTS) family. It is characterized by its unique structure, which includes two trimethylstannyl groups and two octyl groups attached to a silolo-dithiophene core. This compound is known for its applications in organic electronics, particularly in the field of organic photovoltaics and organic light-emitting diodes (OLEDs) .
Méthodes De Préparation
The synthesis of 2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] typically involves the Stille coupling reaction. This reaction is carried out between a dibromo-dithienosilole and trimethyltin chloride in the presence of a palladium catalyst. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-100°C . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced silole derivatives.
Substitution: The trimethylstannyl groups can be substituted with other functional groups using reagents like halogens or organolithium compounds.
Applications De Recherche Scientifique
2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential use in biological imaging and as biosensors.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new therapeutic compounds.
Mécanisme D'action
The mechanism of action of 2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] involves its interaction with molecular targets through its silole and dithiophene moieties. These interactions can lead to changes in the electronic properties of the compound, making it suitable for use in electronic devices. The pathways involved include charge transfer and energy transfer processes, which are crucial for its function in organic electronics .
Comparaison Avec Des Composés Similaires
2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] can be compared with other similar compounds, such as:
- 4,4-Dioctyl-2,6-bis(trimethylstannyl)dithieno[3,2-b:2’,3’-d]silole
- 4,4-Bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b’]dithiophene
These compounds share similar structural features but differ in their electronic properties and reactivity. The unique combination of trimethylstannyl and octyl groups in this compound] provides it with distinct advantages in terms of stability and performance in electronic applications .
Propriétés
Formule moléculaire |
C30H54S2SiSn2 |
|---|---|
Poids moléculaire |
744.4 g/mol |
Nom IUPAC |
(7,7-dioctyl-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane |
InChI |
InChI=1S/C24H36S2Si.6CH3.2Sn/c1-3-5-7-9-11-13-19-27(20-14-12-10-8-6-4-2)21-15-17-25-23(21)24-22(27)16-18-26-24;;;;;;;;/h15-16H,3-14,19-20H2,1-2H3;6*1H3;; |
Clé InChI |
SUWOIAAVEUXBTC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[Si]1(C2=C(C3=C1C=C(S3)[Sn](C)(C)C)SC(=C2)[Sn](C)(C)C)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


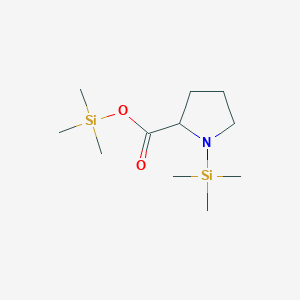
![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12101699.png)


![4-[(Octan-2-yl)amino]butan-2-ol](/img/structure/B12101719.png)
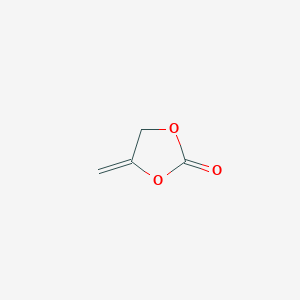
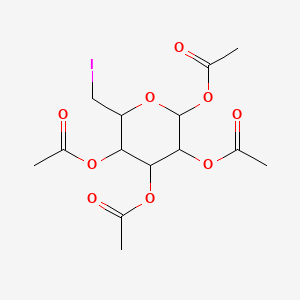
![Rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12101739.png)
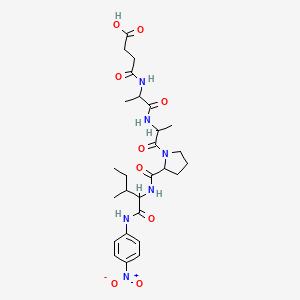
![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(5-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-3-yl benzoate](/img/structure/B12101755.png)




